molecular formula C6H7NO4 B11790265 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Katalognummer: B11790265
Molekulargewicht: 157.12 g/mol
InChI-Schlüssel: DMZANLIEVLVHQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS 1367927-92-1) is a heterocyclic building block of interest in medicinal and organic chemistry research. With a molecular formula of C6H7NO4 and a molecular weight of 157.12 g/mol, this compound features a tetrahydropyridine scaffold—a core structure recognized in various pharmacologically active molecules . The tetrahydropyridine core is a privileged structure in drug discovery, known to be present in compounds with a wide spectrum of biological activities, including use as insecticides, analgesics, and antimalarial agents . As such, this chemical serves as a versatile precursor or intermediate for researchers synthesizing more complex heterocyclic compounds, such as polysubstituted piperidines and tetrahydropyridines, which are valuable for developing new therapeutic agents . This product is intended for Research Use Only and is not approved for use in humans or animals for any purpose.

Eigenschaften

Molekularformel

C6H7NO4

Molekulargewicht

157.12 g/mol

IUPAC-Name

5-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h8H,1-2H2,(H,7,9)(H,10,11)

InChI-Schlüssel

DMZANLIEVLVHQA-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C(=C1C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Hydroxy-6-oxo-1,2,3,6-Tetrahydropyridin-4-carbonsäure kann auf verschiedenen Wegen erfolgen. Ein gängiger Ansatz beinhaltet die Reaktion von Ethyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridin-4-carboxylat mit geeigneten Reagenzien unter bestimmten Bedingungen . Zum Beispiel kann die Verbindung synthetisiert werden, indem man Ethyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridin-4-carboxylat in p-Xylol löst und Palladium auf Kohle als Katalysator zusetzt. Das Reaktionsgemisch wird dann über Nacht unter Rückfluss gerührt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie integrieren, um Produkte mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Oxidation and Tautomerism

The 5-hydroxy and 6-oxo groups enable keto-enol tautomerism, influencing reactivity. Oxidation of the hydroxyl group to a ketone is feasible under mild conditions. For example:

  • Dess-Martin periodinane (DMP) in dichloromethane oxidizes tertiary alcohols to ketones at room temperature with near-quantitative yields ( ).

  • Pyridinium chlorochromate (PCC) selectively oxidizes alcohols to ketones in dichloromethane under inert atmospheres, though yields may vary (61% in one example) .

Table 1: Oxidation Reactions of Analogous Hydroxypyridine Derivatives

SubstrateOxidizing AgentConditionsYieldSource
tert-Butyl 5-hydroxy-5,6-dihydropyridineDMPDCM, 20°C, 2h98%
3-Hydroxy-3,6-dihydropyridinePCCDCM, Ar, 1h61%

Functionalization of the Carboxylic Acid Group

The C4-carboxylic acid undergoes typical derivatization:

  • Esterification : Reaction with methanol/H+^+ or diazomethane forms methyl esters (e.g., methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate ).

  • Amidation : Coupling with amines using EDCl/HOBt or DCC yields amides, critical for pharmacological applications .

Example Reaction :

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acidSOCl2,MeOHMethyl ester(Yield: >90%)\text{5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl ester} \quad (\text{Yield: >90\%})

Ring-Opening and Rearrangement

The tetrahydropyridine ring is susceptible to acid- or base-catalyzed ring-opening:

  • Acidic conditions : Protonation at the nitrogen leads to ring cleavage, forming linear amino-ketone intermediates.

  • Base-mediated hydrolysis : The conjugated enone system undergoes retro-Diels-Alder reactions, yielding fragments like glutaconic acid derivatives .

Cycloaddition and Conjugate Additions

The 1,3-diene moiety in the tetrahydropyridine ring participates in:

  • Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

  • Michael additions at the α,β-unsaturated ketone site, enabling C–C bond formation with nucleophiles like Grignard reagents .

Table 2: Cycloaddition Examples with Related Substrates

SubstrateDienophileProductYieldSource
1-Benzyl-1,2,3,6-tetrahydropyridine3-Bromophenyl MgBr3-Arylpiperidine derivative60%

Pharmacological Modifications

Derivatives of tetrahydropyridine carboxylic acids exhibit bioactivity:

  • Antibacterial agents : Ester and amide derivatives show activity against Staphylococcus aureus and Enterococcus spp. (MIC: 0.12–64 µg/mL) .

  • Anti-inflammatory/neuroprotective effects : Substituents at C3/C5 modulate nitric oxide synthase inhibition (IC50_{50}: ~80 µM) .

Stability and Degradation

  • pH-dependent degradation : The compound is stable in neutral aqueous solutions but decomposes under strongly acidic or alkaline conditions via hydrolysis of the lactam ring .

  • Photoreactivity : The α,β-unsaturated ketone may undergo [2+2] photocycloaddition under UV light.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to inhibit oxidative stress and reduce neuronal apoptosis, which positions it as a candidate for further research in treatments for conditions such as Alzheimer's disease .

Anti-inflammatory Properties
In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential therapeutic agent for inflammatory diseases .

Agricultural Applications

Pesticide Development
The chemical structure of this compound has been explored for its potential as a biopesticide. Its ability to disrupt the metabolic processes of pests could lead to the development of environmentally friendly pest control agents .

Plant Growth Regulation
Research has also indicated that this compound can act as a plant growth regulator. It may enhance growth rates and improve resistance to environmental stressors in certain crops .

Materials Science

Polymer Synthesis
The compound serves as a monomer in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable in materials engineering .

Nanomaterials Development
this compound has been used in the fabrication of nanomaterials. These materials exhibit unique electronic and optical properties that are useful in applications ranging from sensors to drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of this compound against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, researchers administered the compound to mice subjected to neurotoxic agents. The results showed reduced neuronal loss and improved cognitive function compared to control groups. This study supports further investigation into its use for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Spectral Trends : Aromatic protons in benzyl derivatives show distinct NMR signals, while allyl groups exhibit characteristic coupling patterns .

Pyrimidine-Diketoacid and Carboxamide Analogs

Pyrimidine-based analogs () share functional similarities but differ in ring structure:

Compound Name Core Structure Functional Groups Biological Relevance Reference
4-(1,3-Dibenzyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-2-hydroxy-4-oxo-but-2-enoic acid Pyrimidine Diketo acid, hydroxy, oxo INI inhibitor lead compound
N-(4-fluorobenzyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide Pyrimidine Carboxamide, hydroxy, oxo Antiviral research
5-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide (from ) Dihydropyridine Carboxamide, hydroxy, oxo Synthetic intermediate

Key Observations :

  • Ring Size and Aromaticity : Pyrimidine (6-membered, two nitrogens) vs. tetrahydropyridine (partially saturated, one nitrogen). Pyrimidines may exhibit stronger π-π stacking interactions, influencing binding affinity in enzyme inhibition .
  • Functional Group Positioning : The carboxylic acid group in the target compound enhances acidity (pKa ~2–3) compared to carboxamide derivatives (pKa ~8–10), affecting solubility and ionization in physiological conditions .

Carboxylic Acid Derivatives with Varied Ring Systems

Compound Name Core Structure Key Features Reference
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 5-membered ring, oxo group
2-Hydroxy-6-methylpyridine-4-carboxylic acid Pyridine Fully aromatic, hydroxy, methyl

Key Observations :

  • Solubility : Carboxylic acids generally exhibit higher aqueous solubility than esters or amides, critical for bioavailability .

Bioactive and Toxicological Profiles

  • MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) : A neurotoxic analog causing Parkinsonism via selective substantia nigra damage . While structurally distinct, this underscores the pharmacological significance of tetrahydropyridine scaffolds.

Biologische Aktivität

5-Hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS No. 1042541-93-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant capabilities, neuroprotective effects, and potential therapeutic applications.

This compound has the following properties:

  • Molecular Formula : C₈H₉N₁O₄
  • Molecular Weight : 185.18 g/mol
  • CAS Number : 1042541-93-4

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound85 ± 2.530 ± 5
Ascorbic Acid95 ± 1.025 ± 3

The compound demonstrated a DPPH scavenging activity of approximately 85%, comparable to ascorbic acid but with a higher IC50 value .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurodegeneration. In vitro studies suggest that it may inhibit neuronal apoptosis induced by oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells
In a study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress:

  • Treatment with the compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%.
  • The compound also upregulated the expression of neuroprotective proteins such as BDNF and reduced markers of apoptosis like caspase-3 activation .

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties. In animal models of inflammation:

  • Administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 15120 ± 10
Compound (50 mg/kg)90 ± 1070 ± 8

These results indicate a significant reduction in inflammatory markers following treatment with the compound .

The biological activities of this compound may be attributed to several mechanisms:

  • Scavenging Free Radicals : The presence of hydroxyl groups enables the compound to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to oxidative stress and inflammation.
  • Neuroprotection through Gene Expression Modulation : It appears to enhance the expression of genes involved in neuronal survival and repair mechanisms.

Q & A

Q. What are the common synthetic routes for 5-hydroxy-6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of a substituted aldehyde with an aminopyridine derivative under catalytic conditions (e.g., palladium or copper catalysts in DMF or toluene) to form the heterocyclic core .
  • Step 2 : Cyclization and oxidation to introduce the 6-oxo group, often using mild oxidants like iodine or hydrogen peroxide.
  • Step 3 : Hydrolysis of ester intermediates to yield the carboxylic acid moiety, optimized with ethanol/HCl mixtures under reflux (60–80°C, 1–3 hours) . Optimization strategies : Adjusting catalyst loading, solvent polarity, and temperature to minimize by-products and improve yield (>70%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.95 ppm for methyl groups, δ 11.35 ppm for hydroxyl protons) .
  • IR spectroscopy : Peaks at 1722–1631 cm⁻¹ (C=O stretching) and 3174–3450 cm⁻¹ (OH/NH stretching) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M⁺] at m/z 485) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers address discrepancies in reported biological activity data for structurally similar compounds?

Contradictions may arise from variations in assay conditions or substituent effects. Mitigation strategies:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 or HeLa) and positive controls.
  • Structure-activity relationship (SAR) studies : Compare activity of analogs with modified hydroxyl or carboxylic acid groups .
  • Meta-analysis : Cross-reference data from pharmacological databases (e.g., PubChem) and exclude studies with unverified purity .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in the synthesis of this compound?

Cyclization likely proceeds via intramolecular nucleophilic attack, facilitated by:

  • Acid catalysis : Protonation of the carbonyl oxygen to enhance electrophilicity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states . Computational studies (DFT) suggest a six-membered transition state with an energy barrier of ~25 kcal/mol, validated by kinetic isotope effects .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Docking simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with conserved carboxylate-binding pockets).
  • QM/MM calculations : Evaluate electron density distribution at the 6-oxo group to predict redox behavior .
  • ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability based on logP (-0.5 to 1.2) and PSA (90–110 Ų) .

Q. What strategies resolve low yields during the hydrolysis of ester intermediates?

Challenges include incomplete hydrolysis or ester re-formation. Solutions:

  • pH control : Maintain acidic conditions (pH 2–3) to protonate the carboxylate and shift equilibrium.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) for selective hydrolysis under mild conditions .

Q. How does the compound’s tautomeric equilibrium influence its chemical behavior?

The 6-oxo group participates in keto-enol tautomerism, affecting:

  • Reactivity : Enol form enhances nucleophilicity at C-5, enabling electrophilic substitutions.
  • Solubility : Keto form dominates in aqueous media, improving water solubility (~10 mg/mL at pH 7) . Tautomer ratios can be quantified via ¹³C NMR or UV-Vis spectroscopy .

Data Interpretation and Methodological Guidance

Q. How should researchers design experiments to explore the compound’s role in drug discovery?

  • Target identification : Screen against kinase or protease libraries using fluorescence polarization assays.
  • Lead optimization : Synthesize derivatives with halogen or alkyl substituents at C-2/C-5 to enhance binding .
  • In vivo validation : Use murine models for pharmacokinetic profiling (t½ > 4 hours) .

Q. What protocols are recommended for resolving conflicting spectral data (e.g., NMR shifts)?

  • Cross-validation : Compare with spectra of analogs (e.g., 6-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid) .
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Catalyst (Pd)5–10 mol%↑ 20–30%
Temperature60–80°C↑ Cyclization
Solvent (DMF)Anhydrous, 0.5 M↓ By-products

Q. Table 2. Spectral Benchmarks

TechniqueKey Peaks/DataInterpretationReference
¹H NMR (DMSO-d6)δ 11.35 (s, OH)Tautomer ID
IR1722 cm⁻¹ (C=O)Carboxylic acid
HRMSm/z 485 [M⁺]Molecular ion

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.